Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate

Vue d'ensemble

Description

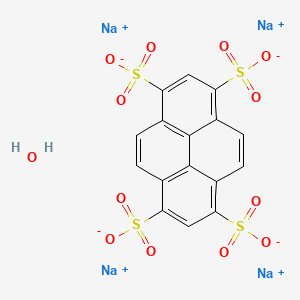

L'acide 1,3,6,8-pyrène tétrasulfonique (sel de sodium hydraté) est un composé organique de formule moléculaire C16H6Na4O12S4. Il est connu pour son aspect cristallin vert foncé et sa grande solubilité dans l'eau, bien qu'il soit moins soluble dans les solvants organiques . Ce composé est largement utilisé dans diverses applications scientifiques et industrielles en raison de ses propriétés fluorescentes uniques.

Méthodes De Préparation

L'acide 1,3,6,8-pyrène tétrasulfonique (sel de sodium hydraté) est généralement synthétisé par une réaction de sulfonation en une seule étape. Cette méthode implique la réaction de l'acide 1,3,6,8-pyrène tétracarboxylique avec un agent sulfonant approprié dans des conditions contrôlées . La réaction est efficace, écologique et produit le produit souhaité avec une grande pureté. Les méthodes de production industrielle impliquent souvent la mise à l'échelle de cette réaction tout en maintenant un contrôle strict des paramètres de réaction pour garantir une qualité et un rendement constants .

Analyse Des Réactions Chimiques

Hydrolysis to 8-Hydroxy Derivatives

The tetrasodium salt undergoes selective hydrolysis under alkaline conditions:

-

Reagents : Sodium hydroxide (excess).

-

Conditions : 100°C (reflux) for 5 hours.

-

Product : 8-Hydroxy-1,3,6-pyrene trisulfonic acid sodium salt, achieved by replacing one sulfonate group with a hydroxyl group .

| Parameter | Detail |

|---|---|

| NaOH:Pyrene mass ratio | 2.5:1 |

| Temperature | 100°C (slight boiling) |

| Key step | Neutralization with HCl to pH 7 |

Coordination Chemistry

The sulfonate groups act as ligands in metal-organic frameworks (MOFs) and coordination complexes:

-

Applications : Stabilizes cation-π interactions in protein crystallization (e.g., Leishmania mexicana pyruvate kinase) .

-

Example reaction : Forms complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via sulfonate O-atom coordination, enhancing fluorescence properties .

Table 3: Documented Coordination Reactions

| Metal Ion | Ligand Site | Application |

|---|---|---|

| Fe³⁺ | Sulfonate O-atoms | Fluorescent MOF construction |

| Na⁺ | π-system | Protein crystallization |

Acid-Base Neutralization

The compound participates in pH-dependent neutralization:

-

Reaction : Sulfonate groups react with strong acids (e.g., HCl) to regenerate pyrene tetrasulfonic acid .

Substitution Reactions

Limited data suggest sulfonate groups can be substituted under nucleophilic conditions:

-

Potential reagents : Amines, alcohols.

-

Outcome : Formation of sulfonamide or sulfonate ester derivatives .

Fluorescence Quenching and Enhancement

Environmental factors alter fluorescence properties:

-

pH effects : Fluorescence intensity decreases in acidic media due to protonation of sulfonate groups .

-

Metal sensing : Quenching observed in the presence of Cu²⁺, enabling its use as a chemosensor .

Critical Analysis of Reactivity

Applications De Recherche Scientifique

Fluorescent Probe

Sodium pyrene-1,3,6,8-tetrasulfonate is widely used as a fluorescent probe in various analytical techniques. Its fluorescence properties make it suitable for:

- Fluorescence Spectroscopy : Used to study molecular interactions and dynamics.

- Chromatography : Acts as a marker for analyzing separation processes.

Case Study : In a study examining protein-protein interactions, PTSA was utilized to visualize binding events in real-time through fluorescence microscopy. The results demonstrated its effectiveness in providing insights into molecular dynamics within cellular environments .

Biological Applications

In biological research, PTSA is employed to investigate cellular processes due to its ability to fluoresce under specific conditions:

- Cell Imaging : Used to label cellular structures and monitor changes in live cells.

- Drug Interaction Studies : Assists in understanding how drugs interact with biological targets.

Example : A research project focused on cancer cells utilized PTSA to track the uptake of chemotherapeutic agents, revealing critical information about drug delivery mechanisms .

Industrial Applications

PTSA is also valuable in industrial settings:

- Water Treatment : Acts as a fluorescent tracer in cooling towers and other industrial water systems to monitor chemical concentrations and flow rates.

| Application | Description |

|---|---|

| Water Treatment | Used to indicate the concentration of treatment chemicals in circulating water systems. |

| Fluorescent Inks | Incorporated into inks for anti-counterfeiting measures due to its fluorescent properties. |

Case Study : A cooling tower system integrated PTSA to optimize chemical dosing by providing real-time feedback on treatment levels, significantly enhancing operational efficiency .

Mécanisme D'action

The mechanism of action of 1,3,6,8-Pyrenetetrasulfonic Acid (sodium salt hydrate) primarily involves its ability to act as a fluorescent probe. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This property is exploited in various applications to monitor molecular interactions, detect specific analytes, and visualize biological processes . The molecular targets and pathways involved depend on the specific application and the nature of the interactions being studied.

Comparaison Avec Des Composés Similaires

L'acide 1,3,6,8-pyrène tétrasulfonique (sel de sodium hydraté) est unique en raison de sa grande solubilité dans l'eau et de ses fortes propriétés fluorescentes. Les composés similaires comprennent :

Acide 1,3,6,8-pyrène tétracarboxylique : Le précurseur utilisé dans la synthèse de l'acide 1,3,6,8-pyrène tétrasulfonique.

Acide 1,3,6,8-pyrène trisulfonique : Un composé apparenté avec trois groupes acide sulfonique, utilisé dans des applications similaires mais avec des caractéristiques fluorescentes différentes.

Ces composés partagent certaines propriétés mais diffèrent dans leurs applications spécifiques et leur comportement de fluorescence, ce qui rend l'acide 1,3,6,8-pyrène tétrasulfonique (sel de sodium hydraté) particulièrement précieux pour certaines utilisations de recherche et industrielles.

Activité Biologique

Overview

Sodium pyrene-1,3,6,8-tetrasulfonate xhydrate (PTSA) is a sulfonated derivative of pyrene, an aromatic hydrocarbon known for its fluorescent properties. This compound has garnered attention in various fields, including biochemistry and analytical chemistry, due to its ability to act as a fluorescent probe. Its applications range from studying protein interactions to potential uses in medical diagnostics and anti-counterfeiting technologies.

- Molecular Formula : C16H6Na4O12S4

- Molecular Weight : 610.44 g/mol

- CAS Number : 59572-10-0

- Solubility : Highly soluble in water; limited solubility in organic solvents.

PTSA functions primarily as a fluorescent probe. Its mechanism involves the emission of fluorescence upon excitation, which can be utilized to monitor biological processes. The compound can stabilize intermolecular interactions and is particularly useful in the study of biomolecular structures and dynamics.

Biological Applications

-

Protein-Protein Interactions

PTSA is employed to investigate interactions between proteins. Its fluorescent properties allow researchers to visualize these interactions in real-time through techniques such as fluorescence resonance energy transfer (FRET). -

Cellular Processes

The compound is used in cellular studies to track cellular processes and dynamics, providing insights into cellular signaling pathways and metabolic activities. -

Medical Diagnostics

PTSA has potential applications in developing diagnostic assays due to its ability to bind selectively to certain biomolecules, facilitating the detection of diseases at early stages.

Case Studies

-

Fluorescent Ink Development

A study demonstrated the synthesis of PTSA as a component of water-soluble fluorescent inks for anti-counterfeiting applications. The inks exhibited excellent stability and fluorescence under UV light, making them suitable for printing invisible patterns on various substrates . -

Stabilization of Biomolecules

Research indicated that PTSA could stabilize the crystallization of proteins such as Leishmania mexicana pyruvate kinase, enhancing the quality of crystallographic studies . -

Fluorescence Spectroscopy Applications

In analytical chemistry, PTSA is used in fluorescence spectroscopy to analyze complex mixtures by providing clear signals that can be correlated with specific analytes.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tetrasodium;pyrene-1,3,6,8-tetrasulfonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O12S4.4Na.H2O/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;;;;;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;;;;1H2/q;4*+1;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDOYGMJVXUZGD-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Na4O13S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.